molecular formula C13H14ClN3O B15212665 5-Chloro-2-methyl-6-[(2-phenylethyl)amino]pyrimidin-4(1H)-one CAS No. 105805-98-9

5-Chloro-2-methyl-6-[(2-phenylethyl)amino]pyrimidin-4(1H)-one

Cat. No.: B15212665
CAS No.: 105805-98-9
M. Wt: 263.72 g/mol
InChI Key: PHPXBWLYLUEDKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-methyl-6-(phenethylamino)pyrimidin-4(1H)-one is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methyl-6-(phenethylamino)pyrimidin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylpyrimidine and phenethylamine.

    Chlorination: The 2-methylpyrimidine undergoes chlorination to introduce the chlorine atom at the 5-position.

    Amination: The chlorinated intermediate is then reacted with phenethylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methyl-6-(phenethylamino)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2-methyl-6-(phenethylamino)pyrimidin-4(1H)-one would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4(1H)-pyrimidinone: Lacks the chlorine and phenethylamino groups.

    5-Chloro-2-methylpyrimidine: Lacks the phenethylamino group.

    6-(Phenethylamino)pyrimidine: Lacks the chlorine and methyl groups.

Uniqueness

5-Chloro-2-methyl-6-(phenethylamino)pyrimidin-4(1H)-one is unique due to the presence of both the chlorine and phenethylamino groups, which may confer specific chemical and biological properties not found in similar compounds.

Properties

CAS No.

105805-98-9

Molecular Formula

C13H14ClN3O

Molecular Weight

263.72 g/mol

IUPAC Name

5-chloro-2-methyl-4-(2-phenylethylamino)-1H-pyrimidin-6-one

InChI

InChI=1S/C13H14ClN3O/c1-9-16-12(11(14)13(18)17-9)15-8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H2,15,16,17,18)

InChI Key

PHPXBWLYLUEDKY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C(=O)N1)Cl)NCCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.